1-(3-Isobutylphenyl)ethanol
Description
1-(3-Isobutylphenyl)ethanol is a secondary alcohol featuring a phenyl ring substituted with an isobutyl group at the para position and a hydroxyl-containing ethyl chain. This compound is structurally related to ibuprofen intermediates and impurities, as evidenced by its ethanone analog (1-(3-Isobutylphenyl)ethanone), which is listed as an ibuprofen synthesis impurity . The ethanol derivative’s hydroxyl group imparts distinct physicochemical properties, making it relevant in pharmaceutical synthesis and organic chemistry research. This article provides a detailed comparison of this compound with structurally similar phenyl ethanol derivatives, emphasizing substituent effects on molecular properties, synthesis, and applications.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-[3-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)7-11-5-4-6-12(8-11)10(3)13/h4-6,8-10,13H,7H2,1-3H3 |
InChI Key |
LNFZJMPPEBPBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Observations :
- The methylsulfanyl substituent () introduces sulfur-based reactivity, while the methoxy group () contributes to resonance stabilization.
Physicochemical Properties
However, substituent effects can be inferred:
| Compound Name | Predicted Solubility | Reactivity Insights |
|---|---|---|
| This compound | High in non-polar solvents | Susceptible to oxidation to ketone derivatives |
| 1-(3-Nitrophenyl)ethanol | Moderate in polar solvents | Nitro group may undergo reduction reactions |
| 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol | Variable (depends on pH) | Amino group enables salt formation |
Notes:
- The hydroxyl group in all compounds facilitates hydrogen bonding, impacting boiling points and solubility .
- Chlorine and nitro substituents may confer stability against enzymatic degradation, relevant in drug design .
Research Findings and Discussion
- Electronic Effects : Nitro groups reduce electron density on the aromatic ring, altering reaction kinetics in electrophilic substitutions compared to electron-donating isobutyl groups .
- Thermal Stability : Branched alkyl chains (e.g., isobutyl) enhance thermal stability relative to linear chains, as seen in ibuprofen-related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

